molecular formula C10H15ClFNO B15316024 1-[3-Fluoro-4-(propan-2-yloxy)phenyl]methanaminehydrochloride

1-[3-Fluoro-4-(propan-2-yloxy)phenyl]methanaminehydrochloride

Cat. No.: B15316024
M. Wt: 219.68 g/mol
InChI Key: CTYFSGWBGHNYRA-UHFFFAOYSA-N
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Description

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of 1-[3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine hydrochloride typically begins with 3-fluoro-4-(propan-2-yloxy)benzaldehyde as the starting material.

  • Reduction Reaction: The aldehyde group is reduced to an amine group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF).

  • Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods:

  • Large-Scale Synthesis: In an industrial setting, the synthesis process is scaled up using reactors and continuous flow systems to ensure efficient production.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the amine group is converted to a nitro group or other oxidized forms.

  • Reduction: Reduction reactions can convert the nitro group back to an amine group.

  • Substitution: Substitution reactions can occur at the benzene ring, where the fluorine or isopropoxy group can be replaced by other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst, or tin chloride (SnCl2), are used.

  • Substitution: Substitution reactions often use electrophiles such as alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, carboxylic acids, and other oxidized forms.

  • Reduction Products: Primary, secondary, or tertiary amines.

  • Substitution Products: Various substituted benzene derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to biological responses. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Fluoro-4-(propan-2-yloxy)phenol: Similar structure but lacks the amine group.

  • 2-Fluoro-4-(propan-2-yloxy)aniline hydrochloride: Similar structure but with an aniline group instead of a methanamine group.

Uniqueness:

  • The presence of the methanamine group in 1-[3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine hydrochloride distinguishes it from other similar compounds, providing unique chemical and biological properties.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields

Properties

Molecular Formula

C10H15ClFNO

Molecular Weight

219.68 g/mol

IUPAC Name

(3-fluoro-4-propan-2-yloxyphenyl)methanamine;hydrochloride

InChI

InChI=1S/C10H14FNO.ClH/c1-7(2)13-10-4-3-8(6-12)5-9(10)11;/h3-5,7H,6,12H2,1-2H3;1H

InChI Key

CTYFSGWBGHNYRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CN)F.Cl

Origin of Product

United States

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